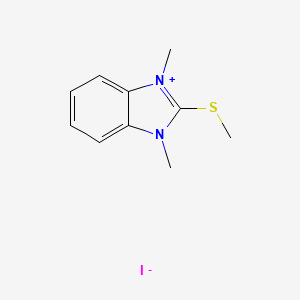
1,3-dimethyl-2-(methylsulfanyl)-1H-1,3-benzodiazol-3-iumiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-(methylsulfanyl)-1H-1,3-benzodiazol-3-iumiodide is a heterocyclic organic compound It is characterized by the presence of a benzodiazole ring system with methyl and methylsulfanyl substituents, and an iodide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-(methylsulfanyl)-1H-1,3-benzodiazol-3-iumiodide typically involves the alkylation of a benzodiazole precursor. One common method is the reaction of 1,3-dimethylbenzodiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-(methylsulfanyl)-1H-1,3-benzodiazol-3-iumiodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles like chloride or bromide using appropriate halide salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium chloride, sodium bromide.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of halogenated benzodiazole derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-2-(methylsulfanyl)-1H-1,3-benzodiazol-3-iumiodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts for various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-2-(methylsulfanyl)-1H-1,3-benzodiazol-3-iumiodide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-phenyl-1H-benzodiazol-3-iumiodide: Similar structure but with a phenyl group instead of a methylsulfanyl group.
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: Compounds with a similar methylsulfanyl group but different core structures.
Uniqueness
1,3-Dimethyl-2-(methylsulfanyl)-1H-1,3-benzodiazol-3-iumiodide is unique due to the combination of its benzodiazole core and the presence of both methyl and methylsulfanyl substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C10H13IN2S |
|---|---|
Poids moléculaire |
320.20 g/mol |
Nom IUPAC |
1,3-dimethyl-2-methylsulfanylbenzimidazol-3-ium;iodide |
InChI |
InChI=1S/C10H13N2S.HI/c1-11-8-6-4-5-7-9(8)12(2)10(11)13-3;/h4-7H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
INVGEKZFFFXYSY-UHFFFAOYSA-M |
SMILES canonique |
CN1C2=CC=CC=C2[N+](=C1SC)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







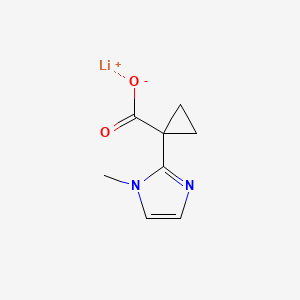
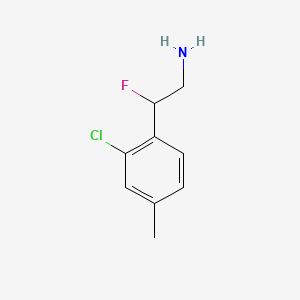
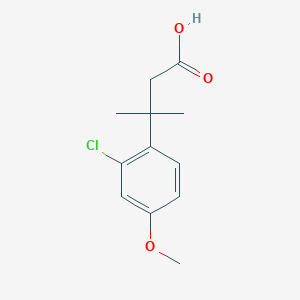
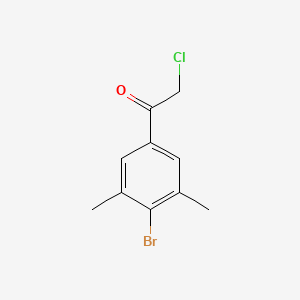
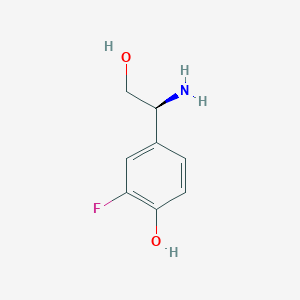

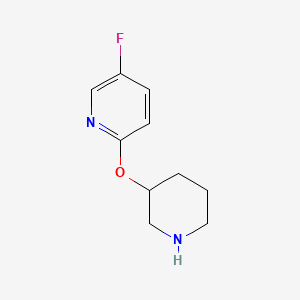
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)

